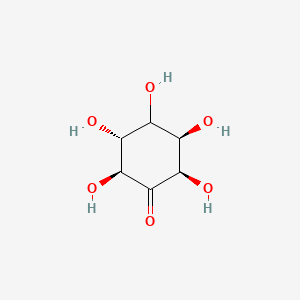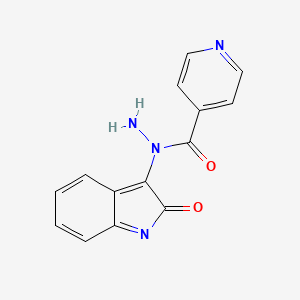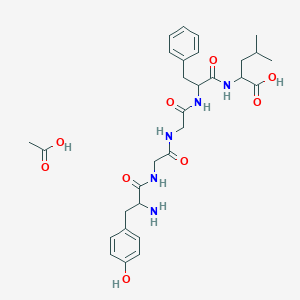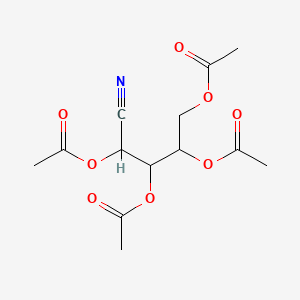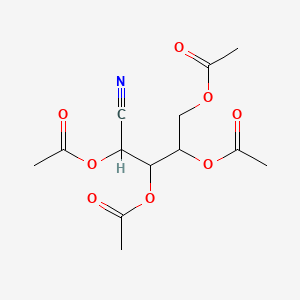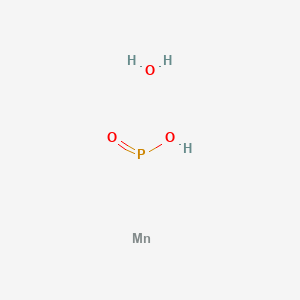
HOPO hydrate manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(II) hypophosphite monohydrate is a chemical compound with the formula Mn(PH₂O₂)₂·H₂O. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its off-white powder or colorless crystal appearance and has a molecular weight of 202.93 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese(II) hypophosphite monohydrate can be synthesized through the reaction of manganese(II) salts with hypophosphorous acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired monohydrate form. The general reaction is as follows: [ \text{Mn}^{2+} + 2 \text{H}_2\text{PO}_2^- \rightarrow \text{Mn(PH}_2\text{O}_2)_2 \cdot \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of manganese(II) hypophosphite monohydrate involves large-scale synthesis using high-purity manganese(II) salts and hypophosphorous acid. The process is optimized to achieve high yields and purity, meeting analytical specifications such as those of BPC63 .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese(II) hypophosphite monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the hypophosphite group with other functional groups under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield manganese oxides, while reduction can produce manganese metal .
Applications De Recherche Scientifique
Manganese(II) hypophosphite monohydrate has a wide range of applications in scientific research:
Chemistry: It is used in the preparation of manganese pyrophosphate and other manganese-based compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a supplement to address manganese deficiency.
Industry: It is used in the production of flame retardants, fertilizers, and other industrial products.
Mécanisme D'action
The mechanism of action of manganese(II) hypophosphite monohydrate involves its interaction with molecular targets and pathways. In biological systems, manganese ions play a crucial role in enzyme catalysis, acting as cofactors for various enzymes. The hypophosphite group can participate in redox reactions, influencing the overall reactivity of the compound .
Comparaison Avec Des Composés Similaires
Manganese(II) phosphate: Mn₃(PO₄)₂
Manganese(II) sulfate: MnSO₄
Manganese(II) chloride: MnCl₂
Comparison: Manganese(II) hypophosphite monohydrate is unique due to its hypophosphite group, which imparts distinct chemical properties compared to other manganese compounds. For instance, manganese(II) phosphate is primarily used in fertilizers, while manganese(II) sulfate is commonly used in agriculture and animal feed. Manganese(II) chloride is often used in the preparation of other manganese compounds .
Propriétés
Formule moléculaire |
H3MnO3P |
|---|---|
Poids moléculaire |
136.934 g/mol |
Nom IUPAC |
manganese;phosphenous acid;hydrate |
InChI |
InChI=1S/Mn.HO2P.H2O/c;1-3-2;/h;(H,1,2);1H2 |
Clé InChI |
RHCDTQSNAYSQCR-UHFFFAOYSA-N |
SMILES canonique |
O.OP=O.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



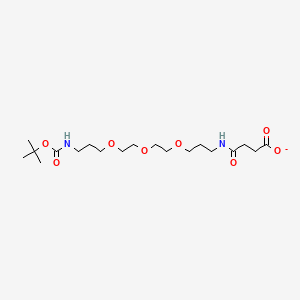
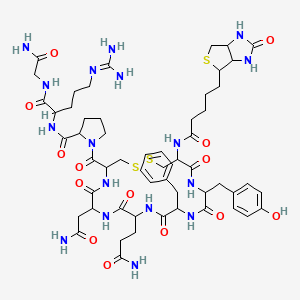
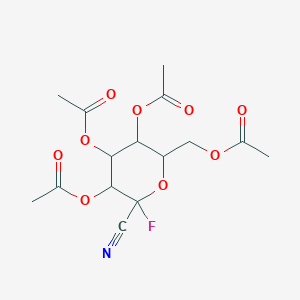
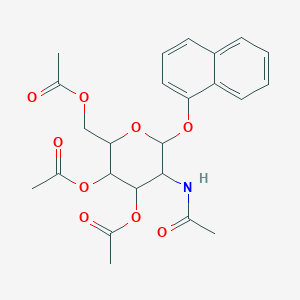
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B12324878.png)
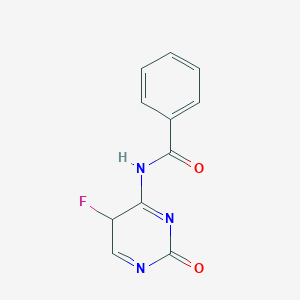
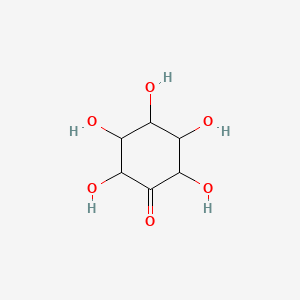
![5H,7H,16H,24H-Dibenzo[m,w][1,5,10,16,20]pentaoxacyclopentacosin-5,9,14,22,26(8H,11H,17H,25H)-pentone, 12,13,28,29-tetrahydro-2,4,12,19,21-pentahydroxy-7,16,24,28-tetramethyl-, (7R,12S,16R,24R,28R)-](/img/structure/B12324904.png)
